molecular formula C18H38O4Si2 B039187 3,6-Di-O-tert-butyldimethylsilyl-D-glucal CAS No. 111830-53-6

3,6-Di-O-tert-butyldimethylsilyl-D-glucal

Cat. No. B039187
M. Wt: 374.7 g/mol
InChI Key: JVPOCCACFOBDEV-OAGGEKHMSA-N
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Description

3,6-Di-O-tert-butyldimethylsilyl-D-glucal is a compound with the empirical formula C18H38O4Si2 and a molecular weight of 374.66 . It is an important building block for both solution- and solid-phase synthesis of oligosaccharides . It plays a crucial role as a reagent in the synthesis and modification of drugs targeting various diseases .


Synthesis Analysis

This compound is extensively used in the biomedical industry. Its application ranges from drug design and development to pharmacological research . It is a valuable compound used in the synthesis of oligosaccharides .


Molecular Structure Analysis

The molecular structure of 3,6-Di-O-tert-butyldimethylsilyl-D-glucal is represented by the SMILES string CC(C)(C)Si(C)OC[C@H]1OC=CC@@H(C)C(C)(C)C)[C@@H]1O .


Physical And Chemical Properties Analysis

This compound has an assay of 97% optical activity [α]20/D −44°, c = 0.9 in chloroform. Its melting point is 43-45 °C (lit.) .

Scientific Research Applications

  • Stereoselective Synthesis : It is used in the stereoselective double alkylation of acetoacetate ester α-carbon to synthesize enantiopure compounds, specifically in the synthesis of cycloalkenones bearing an asymmetric quaternary carbon (Kozawa et al., 2007).

  • Mechanistic Insight in Allylic Oxidation : The reaction of a related compound, 3,4-bis(O-tert-butyldimethylsilyl)-6-O-tosyl-D-glucal, with the Koser reagent, aids in understanding the mechanism of iodine-promoted allylic oxidation (Kirschning, 1995).

  • Structural Analysis in Organic Chemistry : Its X-ray structure, as in the case of 3,4,6-tri-O-tert-butyldimethylsilyl-1-S-phenyl-1-thio-α-D-glucopyranoside, suggests a new class of glucal epoxide-thiophenol adducts, providing valuable structural information (Walford et al., 1997).

  • Nucleoside Synthesis : It is employed in the stereoselective synthesis of the beta-anomer of 4'-thionucleosides based on electrophilic glycosidation to 4-thiofuranoid glycals (Haraguchi et al., 2002).

  • Glycoconjugate Synthesis : Direct 3,6-di-O-protection of D-glucal and D-galactal can lead to valuable 2-azido-2-deoxy-gluco- and -galactopyranosyl donors for glycoconjugate synthesis (Kinzy & Schmidt, 1987).

  • Glycosylation Reactions : The synthesis of 3,6-tethered glycosyl donors is used for studying their reactivity, selectivity, and reactivity in various glycosylation reactions (Heuckendorff et al., 2013).

  • Beta-Selective Glycosidation : Highly beta-selective glycosidation, achieving an alpha/beta ratio of 2/98, can be accomplished using 3,6-Di-O-tert-butyldimethylsilyl-D-glucal as an activator and 2,6-lutidine as an additive (Okada et al., 2007).

Future Directions

Given its crucial role in the synthesis and modification of drugs, the future directions for 3,6-Di-O-tert-butyldimethylsilyl-D-glucal likely involve its continued use in drug design and development, as well as in pharmacological research .

properties

IUPAC Name

(2R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O4Si2/c1-17(2,3)23(7,8)21-13-15-16(19)14(11-12-20-15)22-24(9,10)18(4,5)6/h11-12,14-16,19H,13H2,1-10H3/t14-,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPOCCACFOBDEV-OAGGEKHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H](C=CO1)O[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557007
Record name 1,5-Anhydro-3,6-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-D-arabino-hex-1-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Di-O-tert-butyldimethylsilyl-D-glucal

CAS RN

111830-53-6
Record name 1,5-Anhydro-3,6-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-D-arabino-hex-1-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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